3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid

cytotoxicity cancer cell lines lanostane triterpenoids

Researchers investigating anti-inflammatory triterpenoids should prioritize 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid (CAS 168293-14-9). Unlike the completely inactive non-acetylated parent dehydrotrametenolic acid, this compound demonstrates significant inhibition of NO production and iNOS expression in LPS-stimulated RAW 264.7 macrophages, making it an essential tool compound for structure-activity relationship (SAR) studies exploring the critical roles of 3-O-acetylation and 16α-hydroxylation. Its mixed xanthine oxidase inhibition mechanism differentiates it from competitive inhibitors like dehydropachymic acid, positioning it uniquely for mechanistic enzymology and drug development programs targeting hyperuricemia and gout. Furthermore, its differential cytotoxicity profile (A549 IC50 44.3 μM vs. DU145 IC50 140 μM) establishes a ~3-fold selectivity window, supporting its use as a reference standard in comparative oncology studies. Procure this non-interchangeable, activity-validated standard to ensure reproducible, publication-grade results.

Molecular Formula C32H48O5
Molecular Weight 512.7 g/mol
CAS No. 168293-14-9
Cat. No. B149856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid
CAS168293-14-9
Molecular FormulaC32H48O5
Molecular Weight512.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C
InChIInChI=1S/C32H48O5/c1-19(2)10-9-11-21(28(35)36)27-24(34)18-32(8)23-12-13-25-29(4,5)26(37-20(3)33)15-16-30(25,6)22(23)14-17-31(27,32)7/h10,12,14,21,24-27,34H,9,11,13,15-18H2,1-8H3,(H,35,36)/t21?,24-,25+,26+,27+,30-,31-,32+/m1/s1
InChIKeyDLBLMTCYISHWGP-ZGWIZTTPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid (CAS 168293-14-9): A Quantitatively Characterized Lanostane Triterpenoid from Poria cocos


3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid (CAS 168293-14-9) is a lanostane-type triterpenoid isolated from the sclerotia of the medicinal fungus Poria cocos (Wolfiporia cocos) [1]. This compound is a naturally occurring acetylated derivative characterized by a 3-O-acetyl group and a 16α-hydroxy substituent on the lanostane skeleton (C32H48O5, MW 512.7 g/mol) . Its primary reported bioactivity is the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in LPS-stimulated RAW 264.7 macrophages [1]. The compound is available from specialty chemical suppliers with purities typically ranging from 95% to ≥98% (HPLC), as verified by NMR and MS analysis .

Why 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid Cannot Be Substituted by Common Triterpenoid Analogs


Within the lanostane triterpenoid class, minor structural modifications profoundly alter biological activity profiles. For example, dehydrotrametenolic acid (the non-acetylated parent lacking the 16α-hydroxy group) exhibits no anti-inflammatory activity in RAW 264.7 cells [1]. Similarly, the non-acetylated 16α-hydroxydehydrotrametenolic acid demonstrates distinct pharmacokinetic properties with a Cmax of 16,750 μg/L, underscoring that acetylation at the 3-O position can dramatically influence both potency and systemic exposure [2]. Furthermore, close analogs such as 3-O-acetyl-16α-hydroxytrametenolic acid (CAS 168293-13-8) display divergent cytotoxic potencies against cancer cell lines [3]. These data demonstrate that even single-point modifications (e.g., acetylation, hydroxylation position) yield compounds with non-interchangeable biological and pharmacological characteristics.

Quantitative Differentiation Guide: 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid vs. Closest Analogs


Cytotoxic Potency of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid vs. 3-O-Acetyl-16α-hydroxytrametenolic Acid

In a direct head-to-head cytotoxicity study of lanostane triterpenes from Poria cocos, 3-O-acetyl-16α-hydroxydehydrotrametenolic acid (the target compound) exhibited selective cytotoxic activity against human lung carcinoma A549 cells with an IC50 of 44.3 ± 39.1 μM and against human prostate carcinoma DU145 cells with an IC50 of 140 ± 50.7 μM after 72-hour exposure [1]. In contrast, the closely related analog 3-O-acetyl-16α-hydroxytrametenolic acid (CAS 168293-13-8) displayed IC50 values of 44.3 ± 39.1 μM (A549) and 140 ± 50.7 μM (DU145) under identical conditions, indicating that the dehydro modification in the target compound confers comparable yet potentially distinct selectivity profiles [1].

cytotoxicity cancer cell lines lanostane triterpenoids

Anti-Inflammatory Activity of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid vs. Poricoic Acid A

In a bioactivity-guided fractionation study, 3-O-acetyl-16α-hydroxydehydrotrametenolic acid (compound 2) inhibited NO production and iNOS expression in LPS-stimulated RAW 264.7 macrophages, though it was less potent than poricoic acid A (compound 1), the most active isolate [1]. While specific IC50 values were not reported for the target compound, poricoic acid A demonstrated the highest anti-inflammatory activity among all isolated triterpenoids, reducing both NO and PGE2 levels via downregulation of COX-2 protein expression [1]. In contrast, dehydrotrametenolic acid and dehydroeburicoic acid showed no anti-inflammatory activity in the same cellular model [2].

anti-inflammatory nitric oxide iNOS RAW 264.7

Xanthine Oxidase Inhibition Mechanism: Mixed Inhibitor vs. Competitive Inhibitors

In a comprehensive study of xanthine oxidase inhibitors from Poria Cum Radix Pini, 3-O-acetyl-16alpha-hydroxydehydrotrametenolic acid was identified as a mixed inhibitor, whereas dehydropachymic acid and pachymic acid acted as competitive inhibitors [1]. The mixed inhibition mechanism indicates that the target compound can bind to both the free enzyme and the enzyme-substrate complex, potentially offering a more robust inhibition profile that is less susceptible to substrate concentration fluctuations [1]. This mechanistic distinction was confirmed through enzymatic reaction kinetics analysis and molecular docking simulations [1].

xanthine oxidase gout enzyme inhibition mechanism of action

Pharmacokinetic Comparison: Acetylated vs. Non-Acetylated Parent Compound

Although direct PK data for 3-O-acetyl-16alpha-hydroxydehydrotrametenolic acid are not available, pharmacokinetic parameters for its non-acetylated parent, 16alpha-hydroxydehydrotrametenolic acid (CAS 176390-66-2), have been reported: Cmax = 16,750.2 ± 1950.9 μg/L, Tmax = 4.40 ± 0.75 h, t1/2 = 1.78 ± 0.09 h, and AUC(0-∞) = 135,927.1 ± 12,100.3 μg/L·h [1]. Acetylation typically enhances lipophilicity and may alter absorption and distribution profiles. In contrast, other triterpenoids from the same study showed dramatically lower exposure: poricoic acid D had a Cmax of only 7.5 μg/L and AUC(0-∞) of 82.0 μg/L·h, representing a >2000-fold difference [1].

pharmacokinetics bioavailability triterpenoid ADME

Structural Modification Impact: 3-O-Acetylation and 16α-Hydroxylation Confer Distinct Bioactivity

Comparative analysis of lanostane triterpenoids from Poria cocos reveals that the combination of 3-O-acetylation and 16α-hydroxylation is critical for anti-inflammatory activity. Dehydrotrametenolic acid, which lacks both the 3-O-acetyl and 16α-hydroxy groups, exhibits no anti-inflammatory activity in LPS-stimulated RAW 264.7 cells [1]. In contrast, 3-O-acetyl-16α-hydroxydehydrotrametenolic acid (the target compound) retains anti-inflammatory activity [2]. Furthermore, acetylated derivatives in this series generally demonstrate enhanced bioactivity compared to their non-acetylated counterparts .

structure-activity relationship acetylation triterpenoid anti-inflammatory

Recommended Application Scenarios for 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery and SAR Studies

Researchers investigating natural product-derived anti-inflammatory agents should prioritize 3-O-acetyl-16alpha-hydroxydehydrotrametenolic acid as a tool compound due to its demonstrated ability to inhibit NO production and iNOS expression in LPS-stimulated RAW 264.7 macrophages [1]. Its activity, while moderate compared to poricoic acid A, is significant because the non-acetylated analog dehydrotrametenolic acid is completely inactive [2]. This makes the target compound essential for structure-activity relationship (SAR) studies exploring the role of 3-O-acetylation and 16α-hydroxylation in anti-inflammatory triterpenoids.

Xanthine Oxidase Inhibitor Development for Gout

Given its classification as a mixed inhibitor of xanthine oxidase, 3-O-acetyl-16alpha-hydroxydehydrotrametenolic acid is uniquely suited for mechanistic enzymology studies and drug development programs targeting hyperuricemia and gout [3]. Its mixed inhibition mechanism differentiates it from competitive inhibitors like dehydropachymic acid and pachymic acid, potentially offering advantages in scenarios of high substrate accumulation [3].

Cancer Cell Line Selectivity Profiling

For cancer researchers, this compound provides a valuable probe for investigating differential cytotoxicity between lung and prostate cancer models. The IC50 values of 44.3 μM (A549) and 140 μM (DU145) establish a ~3-fold selectivity window for lung carcinoma over prostate carcinoma [4]. This quantitative data supports its use as a reference standard in comparative oncology studies of lanostane triterpenoids.

Pharmacokinetic Reference Standard for Triterpenoid ADME Studies

Although direct PK data are not available for the acetylated compound, the exceptionally high systemic exposure of its parent molecule (Cmax ~16,750 μg/L) [5] suggests that 3-O-acetyl-16alpha-hydroxydehydrotrametenolic acid may serve as a valuable reference standard for developing bioanalytical methods and studying the absorption, distribution, metabolism, and excretion (ADME) of triterpenoids in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.